n-Octylsuccinic anhydride
Overview
Description
N-Octylsuccinic anhydride is a chemical compound with the molecular formula C12H20O3 . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of n-Octylsuccinic anhydride is represented by the formula C12H20O3 . This indicates that it contains 12 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
N-Octylsuccinic anhydride is a solid at 20 degrees Celsius . It has a melting point of 63.0 to 67.0 degrees Celsius . It is soluble in benzene . The compound is moisture sensitive and should be stored under inert gas .Scientific Research Applications
1. Hydrophobic Modification of Nanocellulose and All-Cellulose Composite Films
- Summary of Application: OSA is used for the esterification of cellulose nanofiber (CNF) and all-cellulose composite (ACC) films to obtain high strength and sustainable films with increased hydrophobicity .
- Methods of Application: A deep eutectic solvent (DES) based on imidazole and triethylmethylammonium chloride was used as a reaction medium for the esterification. The modification was proven to be simple and fast, and mild conditions of 80 °C reaction temperature and 1 h reaction time were used .
- Results or Outcomes: The modified CNF film exhibited better mechanical properties in dry, humid, and wet conditions compared to reference CNF film, and the modified ACC film displayed notable higher mechanical properties in wet state compared to that of reference CNF film .
2. Surface Modification of Cellulose Nanocrystals
- Summary of Application: The surface modification of cellulose nanocrystals (CNC) is a key intermediate step in the development of new functionalities and the tailoring of nanomaterial properties for specific applications .
- Methods of Application: The heterogeneous esterification of CNC with succinic anhydride was investigated in this work in order to obtain CNC with optimised surface and thermal properties .
- Results or Outcomes: The degree of surface substitution of CNC increased with the molar ratio of succinic anhydride to cellulose hydroxyl groups (SA:OH), as well as the reaction time .
3. Organic Synthesis
- Summary of Application: OSA can be used in organic synthesis to prepare other organic compounds such as octyl acid and octyl esters .
- Methods of Application: This typically involves acylation reactions, where OSA acts as an acylating agent .
- Results or Outcomes: The specific outcomes depend on the reactants used and the reaction conditions. The products of these reactions can be used in a variety of applications, including the production of pharmaceuticals, agrochemicals, and polymers .
4. Production of Additives
- Summary of Application: OSA is used in the production of various additives, including photoinitiators, antioxidants, lubricants, and dye intermediates .
- Methods of Application: The specific methods of application depend on the type of additive being produced. For example, in the production of photoinitiators, OSA may be reacted with other compounds under UV light .
- Results or Outcomes: The additives produced using OSA can enhance the performance of a variety of products, from paints and coatings to plastics and textiles .
5. Preparation of Other Organic Compounds
- Summary of Application: OSA can be used in organic synthesis to prepare other organic compounds, such as octyl acid and octyl esters .
- Methods of Application: This typically involves acylation reactions, where OSA acts as an acylating agent .
- Results or Outcomes: The specific outcomes depend on the reactants used and the reaction conditions. The products of these reactions can be used in a variety of applications, including the production of pharmaceuticals, agrochemicals, and polymers .
6. Production of Various Additives
- Summary of Application: OSA is used in the production of various additives, including photoinitiators, antioxidants, lubricants, and dye intermediates .
- Methods of Application: The specific methods of application depend on the type of additive being produced. For example, in the production of photoinitiators, OSA may be reacted with other compounds under UV light .
- Results or Outcomes: The additives produced using OSA can enhance the performance of a variety of products, from paints and coatings to plastics and textiles .
Safety And Hazards
properties
IUPAC Name |
3-octyloxolane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJCSERLBQROJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884045 | |
Record name | 2,5-Furandione, dihydro-3-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Octylsuccinic anhydride | |
CAS RN |
4200-92-4 | |
Record name | Dihydro-3-octyl-2,5-furandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4200-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandione, dihydro-3-octyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4200-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Furandione, dihydro-3-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Furandione, dihydro-3-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydro-3-octylfuran-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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